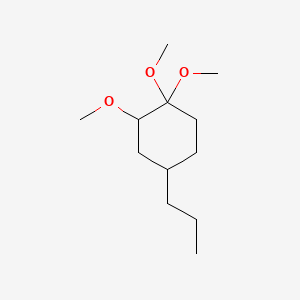![molecular formula C11H11ClN2O4S B6605727 N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride CAS No. 2287318-16-3](/img/structure/B6605727.png)
N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride (NEMIS) is a synthetic compound that has been used in a variety of laboratory experiments and scientific research applications. It is a colorless crystalline solid with a melting point of 218-219°C and a boiling point of 437-438°C. NEMIS has been used in a variety of areas, including biochemical and physiological studies, as well as in the synthesis and identification of various compounds. The purpose of
Aplicaciones Científicas De Investigación
N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride has been used in a variety of scientific research applications, including the synthesis and identification of various compounds, as well as biochemical and physiological studies. It has been used in the synthesis of a variety of compounds, including 1,3-dioxo-2,3-dihydro-1H-isoindole, dimethyl sulfate, and N-methylsulfonyl chloride. It has also been used in the synthesis of a variety of drugs, including anti-inflammatory drugs, antibiotics, and anticonvulsants. In addition, N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride has been used in the study of enzyme kinetics, as well as in the study of the biochemical and physiological effects of various compounds.
Mecanismo De Acción
N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride is an inhibitor of the enzyme cyclooxygenase (COX). COX is responsible for the synthesis of prostaglandins, which are involved in the regulation of inflammation and pain. N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride inhibits the activity of COX by binding to its active site, preventing it from catalyzing the synthesis of prostaglandins.
Biochemical and Physiological Effects
N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride has been studied for its biochemical and physiological effects. In vitro studies have shown that N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride is able to inhibit the activity of COX, resulting in reduced inflammation and pain. In addition, N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride has been shown to reduce the production of reactive oxygen species, which can cause oxidative stress. N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride has also been shown to reduce the production of pro-inflammatory cytokines, which can contribute to inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized. In addition, it is highly soluble in water and is stable at room temperature. However, there are some limitations to the use of N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride in laboratory experiments. It is a relatively slow-acting compound, and its effects can take up to several hours to become apparent. In addition, its effects are relatively short-lived, lasting only up to several hours.
Direcciones Futuras
The potential future directions for the use of N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride in scientific research applications include the development of new compounds based on its structure, the use of N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride in the synthesis of new drugs, and the study of its effects on other enzymes. In addition, further research could be conducted to determine the long-term effects of N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride on the body, as well as its potential for use in the treatment of various diseases. Furthermore, further research could be conducted to determine the potential for N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride to be used in combination with other compounds to treat various diseases.
Métodos De Síntesis
N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride is synthesized from the reaction of dimethyl sulfate, 1,3-dioxo-2,3-dihydro-1H-isoindole, and sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80-90°C, and the reaction is complete within 30 minutes. The reaction yields a white crystalline solid, which is then purified by recrystallization in ethanol.
Propiedades
IUPAC Name |
N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methylsulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4S/c1-13(19(12,17)18)6-7-14-10(15)8-4-2-3-5-9(8)11(14)16/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIMYXLJCRSQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C(=O)C2=CC=CC=C2C1=O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)
![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)
![3-azaspiro[5.5]undecane-3-sulfonyl fluoride](/img/structure/B6605703.png)


![tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B6605714.png)
![(13'R)-13'-methyl-2'-phenyl-5',8',10',11',12',13',14',15'-octahydro-2'H-spiro[azetidine-3,9'-pyrazolo[4,3-b]1-oxa-5,8-diazacyclotetradecane]-10',15'-dione, trifluoroacetic acid](/img/structure/B6605722.png)
![tert-butyl N-[6-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B6605735.png)



![N',3-dihydroxy-4-{5-[methyl(prop-2-yn-1-yl)amino]pentyl}pyridine-2-carboximidamide](/img/structure/B6605752.png)